

# In-Depth Technical Guide: The Physical, Chemical, and Pharmacological Properties of XEN1101

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | C562-1101 |           |
| Cat. No.:            | B1668184  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and pharmacological properties of XEN1101 (Azetukalner), a novel potassium channel modulator. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

## **Core Properties of XEN1101**

XEN1101 is a selective positive allosteric modulator of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels. These channels are critical regulators of neuronal excitability. By enhancing the M-current in neurons, XEN1101 stabilizes the resting membrane potential and reduces neuronal firing, which is a key mechanism for its anti-seizure effects.

## **Physical and Chemical Properties**

The following table summarizes the key physical and chemical properties of XEN1101.



| Property          | Value                                                                                          |  |
|-------------------|------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | N-(2,6-dimethyl-4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-3,3-dimethylbutanamide     |  |
| Synonyms          | Azetukalner, XEN-1101                                                                          |  |
| CAS Number        | 1009344-33-5                                                                                   |  |
| Molecular Formula | C23H29FN2O                                                                                     |  |
| Molecular Weight  | 368.49 g/mol                                                                                   |  |
| SMILES            | CC(C) (C)CC(=O)NC1=C(C)C=C(N2CC3=CC=C(F)C=C3CC2)C=C1C                                          |  |
| Appearance        | Off-white to gray solid                                                                        |  |
| Storage           | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |  |

# **Pharmacological Properties**

XEN1101 has demonstrated potent and selective activity as a Kv7.2/Kv7.3 potassium channel opener in preclinical studies.

| Parameter        | Value                                                                  | Species/Test System |
|------------------|------------------------------------------------------------------------|---------------------|
| EC50 (Kv7.2/7.3) | 0.034 μΜ                                                               | K+ flux assay       |
| EC50 (Kv7.2/7.3) | 0.042 μΜ                                                               | Electrophysiology   |
| EC50 (Kv7.3/7.5) | 94 nM                                                                  | Not Specified       |
| EC50 (Kv7.4)     | 113 nM                                                                 | Not Specified       |
| Selectivity      | >100-fold for Kv7 channels<br>over other ion channels and<br>receptors | Not Specified       |



## **Mechanism of Action**

XEN1101 is a positive allosteric modulator of Kv7.2/7.3 potassium channels. Its mechanism of action involves binding to a critical tryptophan residue (Trp236) in the channel's pore region. This binding enhances the channel's opening probability, leading to an increased potassium efflux. The resulting hyperpolarization of the neuronal membrane makes it more difficult for action potentials to be generated, thereby reducing neuronal hyperexcitability.





Click to download full resolution via product page

Mechanism of action of XEN1101.



## **Experimental Protocols**

The following are generalized protocols for key experiments used to characterize the activity of XEN1101. It is important to note that these are representative methodologies and specific parameters may have varied between individual studies.

## **Whole-Cell Patch Clamp Electrophysiology**

This technique is used to measure the effect of XEN1101 on the activity of Kv7.2/7.3 channels expressed in a cellular model.

Objective: To determine the potency and efficacy of XEN1101 in modulating Kv7.2/7.3 channel currents.

#### Methodology:

- Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing Kv7.2 and Kv7.3 subunits are cultured under standard conditions.
- Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., Sophion Qube 384)[1].
- Solutions:
  - Internal Solution (Pipette Solution): Contains a potassium-based solution to mimic the intracellular environment.
  - External Solution (Bath Solution): Contains a physiological salt solution.
- Voltage Protocol: A specific voltage protocol is applied to the cells to elicit Kv7 channel currents. This typically involves a holding potential followed by a series of depolarizing voltage steps.
- Drug Application: XEN1101 is applied to the external solution at various concentrations to determine its effect on the channel currents.
- Data Analysis: The recorded currents are analyzed to determine the EC50 value, which represents the concentration of XEN1101 that produces 50% of its maximal effect.



## Maximal Electroshock (MES) Seizure Model

This in vivo model is used to assess the anticonvulsant activity of XEN1101 in rodents. The MES test is a model for generalized tonic-clonic seizures and is indicative of a compound's ability to prevent seizure spread[2].

Objective: To evaluate the in vivo efficacy of XEN1101 in a model of generalized seizures.

#### Methodology:

- Animals: Male mice are typically used for this assay.
- Drug Administration: XEN1101 is administered to the animals, often via oral gavage, at various doses and pre-treatment times.
- Induction of Seizures: A maximal electroshock stimulus is delivered through corneal or earclip electrodes.
- Observation: Animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
- Data Analysis: The dose of XEN1101 that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

## **Clinical Significance**

XEN1101 has undergone clinical trials for the treatment of focal-onset seizures in adults. In a phase 2b trial, XEN1101 demonstrated a statistically significant and dose-dependent reduction in monthly focal seizure frequency compared to placebo[3][4]. The drug was generally well-tolerated, with the most common adverse events being dizziness, somnolence, and fatigue[5]. These promising results support the continued development of XEN1101 as a potential new therapeutic option for patients with epilepsy.

### Conclusion

XEN1101 is a potent and selective Kv7.2/7.3 potassium channel opener with a well-defined mechanism of action. Preclinical and clinical data have demonstrated its potential as an



effective anti-seizure medication. This technical guide provides a foundational understanding of its core properties for scientific and drug development professionals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: The Physical, Chemical, and Pharmacological Properties of XEN1101]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668184#c562-1101-physical-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com